1-Amino-1-(2,5-dimethoxyphenyl)acetone
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Overview
Description
1-Amino-1-(2,5-dimethoxyphenyl)acetone is an organic compound commonly used as an intermediate in organic synthesis. It has the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
The synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone typically involves multiple steps and requires specialized equipment and techniques. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Amino-1-(2,5-dimethoxyphenyl)acetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(2,5-dimethoxyphenyl)acetone is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(2,5-dimethoxyphenyl)acetone exerts its effects involves its interaction with molecular targets and pathways. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-1-(2,5-dimethoxyphenyl)acetone can be compared to other similar compounds such as:
- 1-Amino-1-(3,4-dimethoxyphenyl)acetone
- 1-Amino-1-(2,4-dimethoxyphenyl)acetone
- 1-Amino-1-(2,5-dimethylphenyl)acetone These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-1-(2,5-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-6,11H,12H2,1-3H3 |
InChI Key |
WMZSPOMJCOLIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC)OC)N |
Origin of Product |
United States |
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